molecular formula C8H16ClNO4S B12430202 2-Cyclopropanesulfonamido-3-methylbutanoic acid hydrochloride

2-Cyclopropanesulfonamido-3-methylbutanoic acid hydrochloride

Cat. No.: B12430202
M. Wt: 257.74 g/mol
InChI Key: WDVFNGRGOWQYSH-UHFFFAOYSA-N
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Description

2-Cyclopropanesulfonamido-3-methylbutanoic acid hydrochloride is an organic compound with the molecular formula C8H16ClNO4S and a molecular weight of 257.74 g/mol . It is known for its unique structure, which includes a cyclopropane ring and a sulfonamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-Cyclopropanesulfonamido-3-methylbutanoic acid hydrochloride involves several steps. One common synthetic route includes the reaction of cyclopropylsulfonyl chloride with D-valine in the presence of a base to form the corresponding sulfonamide. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Cyclopropanesulfonamido-3-methylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Cyclopropanesulfonamido-3-methylbutanoic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropanesulfonamido-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of their functions. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

2-Cyclopropanesulfonamido-3-methylbutanoic acid hydrochloride can be compared with other similar compounds, such as:

    Cyclopropanesulfonamido derivatives: These compounds share the cyclopropane and sulfonamide groups but differ in their side chains.

    Valine derivatives: Compounds derived from valine, an amino acid, have similar structural features but may lack the sulfonamide group.

The uniqueness of this compound lies in its combination of a cyclopropane ring and a sulfonamide group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-(cyclopropylsulfonylamino)-3-methylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S.ClH/c1-5(2)7(8(10)11)9-14(12,13)6-3-4-6;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVFNGRGOWQYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1CC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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